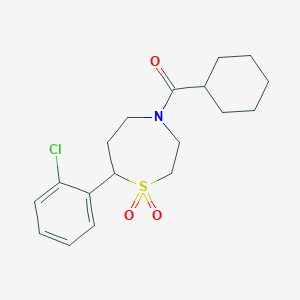

![molecular formula C15H9Cl2NO2S B2503194 苯并[d]噻唑-2-基甲基 3,5-二氯苯甲酸酯 CAS No. 325987-61-9](/img/structure/B2503194.png)

苯并[d]噻唑-2-基甲基 3,5-二氯苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

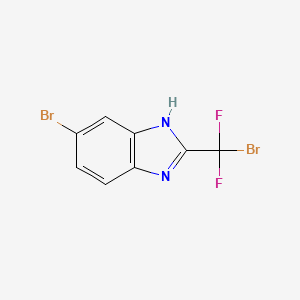

Benzo[d]thiazol-2-ylmethyl 3,5-dichlorobenzoate is a compound that belongs to the class of organic compounds known as benzo[d]thiazoles. These compounds are characterized by a bicyclic structure consisting of a benzene ring fused to a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The specific compound is further modified with a methyl group and a 3,5-dichlorobenzoate ester group attached to the thiazole moiety.

Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives can be achieved through various methods. For instance, the electrochemical synthesis of disulfides of 2-(benzo[d]thiazol-2-ylamino)-5-morpholinobenzene thiols involves the electrooxidation of 4-morpholinoaniline in the presence of 2-mercaptobenzothiazole . Another method includes the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which serve as building blocks for further chemical modifications . Additionally, novel benzo[d]thiazol-2-yl derivatives have been synthesized using catalyst-free conditions in the presence of triethylamine .

Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives has been studied using various spectroscopic and analytical techniques. For example, the structure of 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one was characterized by FT-IR, NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction methods . Density functional theory (DFT) calculations have been used to optimize the molecular geometry and to predict vibrational modes, chemical shifts, and electronic properties .

Chemical Reactions Analysis

Benzo[d]thiazole derivatives can participate in various chemical reactions. For instance, they can undergo condensation reactions to form bis(1,2,3-dithiazoles) and their selenium analogues, which exhibit interesting redox chemistry . They can also react with thiourea, aromatic aldehydes, and thioacetic acid to yield thiazolidinone derivatives with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazole derivatives can be influenced by their molecular structure and substituents. The crystal structure of methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate provides insights into the conformation and bond lengths within the molecule . The thermal behavior of these compounds can be studied using TG/DTA thermogram, which summarizes how the material behaves against temperature . Additionally, the antifungal activity of new 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones indicates the potential application of these compounds in biological contexts .

科学研究应用

合成和药物化学

苯并[d]噻唑衍生物由于其多种生物活性而成为合成和药物化学的重点。一项研究重点介绍了新型苯并[b]噻吩衍生物的合成和表征,证明了其强大的抗菌、抗真菌和抗炎特性。这些分子由 3-氯苯并[b]噻吩-2-羧酰氯合成,并通过各种光谱分析进行表征 (Isloor, Kalluraya, & Pai, 2010)。另一项研究介绍了一种优雅的合成羟基取代的 2-氨基苯并[d]噻唑-6-羧酸衍生物的途径,作为药物发现中的新构建模块。这些化合物为广泛的化学空间探索提供了取代可能性,使用威廉姆逊醚合成制备 (Durcik et al., 2020)。

抗菌和抗真菌活性

苯并噻唑衍生物已被研究其抗菌和抗真菌活性。例如,N-(苯并[d]噻唑-2-基)-2-(4-取代-1H-1,2,3-三唑-1-基)乙酰胺被合成并显示出对各种细菌和真菌菌株具有有希望的抗菌活性,最低抑制浓度低 (Rezki, 2016)。此外,一系列新型的 5-氨基-6-(苯并[d]噻唑-2-基)-2-(2-(取代亚苄基)肼基)-7-(4-氯苯基)吡啶并[2,3-d]嘧啶-4(3H)-酮衍生物在体外表现出优异的抗菌和抗真菌活性,在某些情况下超过了标准药物 (Maddila et al., 2016)。

缓蚀

苯并[d]噻唑衍生物也因其用作缓蚀剂而受到研究。一项涉及苯并噻唑衍生物作为酸性条件下碳钢缓蚀剂的研究表明,与先前报道的缓蚀剂相比,其具有更高的缓蚀效率和稳定性。这些化合物可以通过物理和化学方式吸附到表面,从而提供防腐蚀保护 (Hu et al., 2016)。

抗肿瘤活性

抗肿瘤苯并噻唑衍生物的开发,例如临床候选药物 Phortress,展示了苯并[d]噻唑衍生物在癌症治疗中的潜力。源自 2-(4-氨基-3-甲基苯基)苯并噻唑的 Phortress 因其有效且选择性的抗肿瘤特性而被发现,在英国癌症研究下进入 I 期试验。这一发展历程突出了苯并噻唑在药物化学中的作用,强调了它们的作用机制和药物开发过程 (Bradshaw & Westwell, 2004)。

作用机制

While the specific mechanism of action for “Benzo[d]thiazol-2-ylmethyl 3,5-dichlorobenzoate” is not available, thiazole derivatives have been found to interact with DNA and strongly inhibit topoisomerase I (Topo I) . They have also been found to induce S phase arrest, up-regulate the pro-apoptotic protein, down-regulate the anti-apoptotic protein, activate caspase-3, and subsequently induce mitochondrial dysfunction so as to induce cell apoptosis .

未来方向

The future directions for “Benzo[d]thiazol-2-ylmethyl 3,5-dichlorobenzoate” and similar compounds could involve further studies to confirm their binding with human A2A receptor for the design and development of potent antagonists . Additionally, more research is needed to fully understand their mechanisms of action and potential applications in medicine .

属性

IUPAC Name |

1,3-benzothiazol-2-ylmethyl 3,5-dichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NO2S/c16-10-5-9(6-11(17)7-10)15(19)20-8-14-18-12-3-1-2-4-13(12)21-14/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFLVNVVTGASRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC(=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

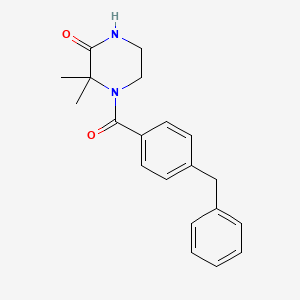

![2-(4-Chlorophenoxy)-1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-methylpropan-1-one](/img/structure/B2503112.png)

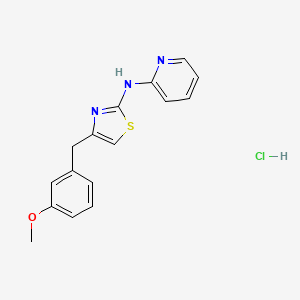

![2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2503116.png)

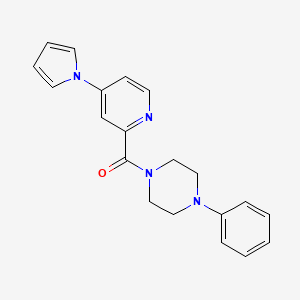

![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2,2-diphenylethanone](/img/structure/B2503117.png)

![3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2503119.png)

![2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine](/img/structure/B2503120.png)

![2-[4-(3-methylphenoxy)butylsulfanylmethyl]-1H-benzimidazole](/img/structure/B2503128.png)

![Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2503133.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-3-carboxylate](/img/structure/B2503134.png)